

Spectrophotometric Properties of Bismarck Brown Y (C.I. 21000) Solution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Basic Brown 4*

Cat. No.: *B12351271*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The term "**Basic Brown 4**" is sometimes used to refer to a related compound, Bismarck Brown R (C.I. 21010). This guide focuses specifically on Bismarck Brown Y (C.I. 21000), also known as Basic Brown 1, for which clear spectrophotometric data is available.

Introduction

Bismarck Brown Y (C.I. 21000) is a diazo dye widely employed in histology and biological research for staining tissues; it is particularly effective for staining acid mucins yellow.^{[1][2]} It is also a component of the Papanicolaou EA stain used for cytological smears.^[2] Given its role in these critical applications, accurate and reproducible quantification is essential. UV-Visible spectrophotometry provides a rapid, accessible, and robust method for this purpose, relying on the molecule's intrinsic ability to absorb light.

This guide provides a detailed examination of the spectrophotometric properties of Bismarck Brown Y, outlines a validated protocol for its analysis, and discusses the critical parameters that influence measurement integrity.

Core Chemical Identifiers for Bismarck Brown Y:

| Property | Identifier |
|-------------------|---|
| Common Names | Basic Brown 1, Manchester Brown, Phenylene Brown[2] |
| C.I. Number | 21000[2] |
| CAS Number | 10114-58-6 |
| Molecular Formula | <chem>C18H20N8Cl2</chem> [2] |
| Formula Weight | 419.33 g/mol [2] |
| Chemical Class | Diazo Dye[1] |

Section 1: Fundamental Spectrophotometric Characteristics

The distinct brown color of Bismarck Brown Y arises from its molecular structure, which features two azo groups (-N=N-) that act as chromophores. These groups link phenylenediamine moieties, creating an extended system of conjugated pi electrons. This electron system is responsible for absorbing light in the visible spectrum.

The absorption spectrum of a compound is a plot of its absorbance versus wavelength. The most critical feature of this spectrum for quantitative analysis is the wavelength of maximum absorption, denoted as λ_{max} (lambda-max). Measuring absorbance at λ_{max} provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

Absorption Maximum (λ_{max}) of Bismarck Brown Y

The reported λ_{max} for Bismarck Brown Y in solution typically falls within the blue-green region of the visible spectrum. The exact value can vary slightly based on the solvent used and the purity of the dye lot.

| Source | Reported λ_{max} |
|----------------------|--------------------------|
| Conn (StainsFile) | 463 nm[2] |
| Aldrich (StainsFile) | 457 nm[2] |
| Carl ROTH | 450 – 460 nm[3] |

For practical purposes, a preliminary scan to determine the empirical λ_{max} for the specific solvent system and dye batch in use is a mandatory step for rigorous analysis.

Section 2: Authoritative Protocol for Spectrophotometric Analysis

This section details a self-validating methodology for determining the concentration of Bismarck Brown Y in solution. The protocol is grounded in the Beer-Lambert Law ($A = \epsilon bc$), which establishes a linear relationship between absorbance (A) and concentration (c).

Instrumentation and Reagents

- Bismarck Brown Y (C.I. 21000): Analytical grade solid.
- Solvent: Deionized water or ethanol (analytical grade). Note: The dye is soluble in both.[4]
- UV-Visible Spectrophotometer: Calibrated, with scanning capabilities.
- Cuvettes: 1 cm path length, quartz or high-quality glass.
- Analytical Balance: Calibrated.
- Glassware: Class A volumetric flasks and pipettes.

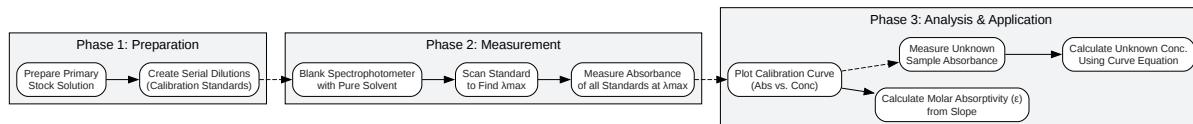
Step-by-Step Experimental Methodology

This protocol is designed to first determine the molar absorptivity (ϵ), a fundamental constant for the analyte in a specific solvent, and then use this information to measure the concentration of unknown samples.

- Preparation of a Primary Stock Solution (e.g., 100 mg/L):
 - Causality: Starting with a precise stock solution is the foundation of accurate quantification. Any error here will propagate through all subsequent measurements.
 - Accurately weigh approximately 10 mg of Bismarck Brown Y powder.
 - Quantitatively transfer the powder to a 100 mL volumetric flask.
 - Add about 70 mL of the chosen solvent (e.g., deionized water) and sonicate or vortex until the solid is completely dissolved.
 - Bring the flask to the 100 mL mark with the solvent, cap, and invert several times to ensure homogeneity. Calculate the exact concentration in mg/L and mol/L.
- Preparation of Calibration Standards:
 - Causality: A series of standards is required to verify the linear relationship between absorbance and concentration and to define the working range of the assay.
 - Perform serial dilutions of the primary stock solution to create at least five working standards. For example, prepare 1, 2, 5, 8, and 10 mg/L solutions in separate volumetric flasks.
- Determination of λ_{max} :
 - Causality: Using the empirical λ_{max} for your specific conditions ensures maximum sensitivity.
 - Set the spectrophotometer to perform a wavelength scan from 380 nm to 600 nm.
 - Fill a cuvette with the pure solvent to serve as the blank. Place it in the spectrophotometer and perform a baseline correction. This is a self-validating step that subtracts the absorbance of the solvent and cuvette.
 - Use one of the mid-concentration standards (e.g., 5 mg/L) to measure the full absorption spectrum.

- Identify the wavelength with the highest absorbance value. This is your experimental λ_{max} .
- Generation of the Calibration Curve:
 - Causality: The calibration curve validates the assay's adherence to the Beer-Lambert Law and provides the equation used for calculating unknown concentrations.
 - Set the spectrophotometer to measure absorbance at the fixed λ_{max} determined in the previous step.
 - Measure the absorbance of each calibration standard, starting with the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next standard before filling.
 - Plot Absorbance (y-axis) versus Concentration (x-axis).
 - Perform a linear regression on the data points. A valid calibration curve should have a coefficient of determination (R^2) value of ≥ 0.995 .
- Calculation of Molar Absorptivity (ϵ):
 - The slope of the calibration curve is equal to the product of molar absorptivity (ϵ) and path length (b).^[5]
 - Since the path length (b) is typically 1 cm, the slope of the line is equal to ϵ when the concentration is plotted in mol/L.
 - Equation: ϵ (in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$) = Slope of Absorbance vs. Molar Concentration plot.

Visualization of the Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for robust spectrophotometric quantification.

Section 3: Critical Factors Influencing Measurement Integrity

Deviations from the Beer-Lambert law can occur if experimental conditions are not carefully controlled. Understanding these factors is key to troubleshooting and ensuring data trustworthiness.

Solvent Effects (Solvatochromism)

The polarity of the solvent can interact with the dye molecule, altering the energies of its ground and excited electronic states.^[6] This can cause a shift in the λ_{max} .

- Non-polar solvents interact minimally, and the resulting spectrum often shows more fine structure.
- Polar solvents, like water and ethanol, can form hydrogen bonds with the non-bonding electrons on the nitrogen atoms of the dye. This interaction stabilizes the ground state more than the excited state for $n \rightarrow \pi^*$ transitions, requiring more energy for excitation and resulting in a hypsochromic shift (blue shift, to a shorter λ_{max}).^[6]
- Expertise: For this reason, all measurements, including the calibration curve, must be performed using the exact same solvent.

pH of the Solution

Bismarck Brown Y possesses multiple basic amine groups. The pH of the solution dictates the protonation state of these groups.

- Mechanism: Protonation or deprotonation of these sites alters the electronic conjugation within the chromophore, leading to a significant change in the absorption spectrum and, consequently, the λ_{max} and molar absorptivity.[\[7\]](#)
- Trustworthiness: For reproducible results, especially when working with aqueous solutions, the use of a buffer system to maintain a constant pH is strongly recommended. The pH of the buffer should be reported with all results.

Concentration and Aggregation

The Beer-Lambert Law assumes that absorbing molecules are independent of one another.

- Mechanism: At high concentrations, dye molecules can begin to aggregate, forming dimers or higher-order complexes. These aggregates have different electronic properties and thus different absorption characteristics than the monomers.
- Effect: This phenomenon leads to a deviation from the linear relationship between absorbance and concentration.
- Expertise: This is why generating a full calibration curve is superior to a single-point calibration. It allows the operator to define and work within the linear dynamic range of the assay, avoiding concentrations where aggregation is likely to occur.

References

- PubChem. (n.d.). **Basic Brown 4**. National Center for Biotechnology Information.
- World Dye Variety. (2012, May 4). **Basic Brown 4**.
- S D International. (n.d.). **Basic Brown 4** Dyes | 1052-36-6/8052-76-4.
- Chemsrc. (n.d.). **Basic Brown 4** | CAS#:104744-50-5.
- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). MSDS **BASIC BROWN 4**.
- Carl ROTH. (n.d.). Bismarck brown Y (C.I. 21000), 10 g.
- DRM CHEM. (n.d.). Bismarck Brown Y.
- Bionity. (n.d.). Bismarck brown Y.
- StainsFile. (n.d.). Bismarck Brown Y.

- Carl ROTH. (n.d.). Bismarck brown Y (C.I. 21000), 10 g, CAS No. 10114-58-6.
- Virtual Labs. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Amrita Vishwa Vidyapeetham.
- Deluxe Chemical Industries. (n.d.). **Basic Brown 4** (Bismarck Brown R).
- Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham.
- Solvent Dyes. (n.d.). **Basic Brown 4**.
- Technical Data Sheet. (n.d.). **Basic Brown 4** Liquid.
- Wikipedia. (n.d.). pH indicator.
- Al-Ostath, R. E., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Molbank, 2021(1), M1194. [Link]
- ChemLibreTexts. (n.d.). Molar Absorptivity.
- Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Amrita Vishwa Vidyapeetham.
- MDPI. (n.d.). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures.
- Doc Brown's Chemistry. (n.d.). Theory of UV-Visible Spectroscopy.
- University of Wisconsin-Madison. (n.d.). Spectrophotometry: Molar Absorptivity.
- PubMed Central. (n.d.). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin.
- Royal Society of Chemistry. (2025, August 8). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy.
- International Journal of Chemico-Regulatory and Pharmaceutical Sciences. (n.d.). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate.
- YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry.
- PubMed. (2024, December 18). Effects of pH on the differential absorbance spectra, d-d transition bands and structural properties of copper complexes with humic substances and model compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bismarck_brown_Y [bionity.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Bismarck brown Y (C.I. 21000), 10 g, CAS No. 10114-58-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Basic Brown 4 (Bismarck Brown R) – Deluxe Chemical Industries [deluxechemind.com]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01553G [pubs.rsc.org]
- To cite this document: BenchChem. [Spectrophotometric Properties of Bismarck Brown Y (C.I. 21000) Solution]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12351271#spectrophotometric-properties-of-basic-brown-4-solution\]](https://www.benchchem.com/product/b12351271#spectrophotometric-properties-of-basic-brown-4-solution)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com